molecular formula C26H27N5O2 B2378176 8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 904372-37-8

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2378176
CAS RN: 904372-37-8
M. Wt: 441.535
InChI Key: ZNORRXAZQHFYRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2,4-dimethylphenyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O2 and its molecular weight is 441.535. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Potential

The compound shows promise in pharmacological research, particularly in the development of new drugs with potential anxiolytic and antidepressant activities. Studies have synthesized and evaluated derivatives of this compound, revealing their potent ligand properties for serotonin receptors, suggesting their potential as anxiolytic and antidepressant agents. For example, Zagórska et al. (2009) found that certain derivatives exert anxiolytic-like activity in mice and behave like antidepressants in the forced swimming test, comparable to the effects of Imipramine (Zagórska et al., 2009). Another study by the same group (2015) identified specific derivatives as potential anxiolytic, antidepressants, and mixed antidepressant/anxiolytic agents, highlighting the significance of the substituent at the 7-position of the imidazo[2,1-f]purine-2,4-dione system for receptor affinity (Zagórska et al., 2015).

Receptor Affinity and Enzyme Activity

The compound's derivatives show varied receptor activities and enzyme inhibition potentials. For instance, a study focusing on serotonin receptors and phosphodiesterases (PDE4B and PDE10A) inhibitor activity of these derivatives identified potent ligands with interesting pharmacological profiles (Zagórska et al., 2016). Another study investigated the receptor affinity and activity of derivatives towards serotonin 5-HT1A, 5-HT6, 5-HT7, and dopamine D2 receptors, again emphasizing the potential for pharmacological applications (Zagórska et al., 2016).

Adenosine Receptor Antagonism

Research also explores the compound's potential as an antagonist for adenosine receptors. Baraldi et al. (2005) synthesized derivatives showing potent and selective A3 adenosine receptors antagonism, which could have implications for treatments targeting these receptors (Baraldi et al., 2005). Further SAR studies by Baraldi et al. (2008) on similar structures aimed at improving both potency and hydrophilicity, with a focus on A3 binding disposition, hinting at broader applications in receptor-targeted therapies (Baraldi et al., 2008).

properties

IUPAC Name

6-(2,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-16-11-12-21(17(2)15-16)30-18(3)19(4)31-22-23(27-25(30)31)28(5)26(33)29(24(22)32)14-13-20-9-7-6-8-10-20/h6-12,15H,13-14H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNORRXAZQHFYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC5=CC=CC=C5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.